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molecular formula C14H12O4 B1605211 3-(4-Methoxyphenoxy)benzoic acid CAS No. 117423-75-3

3-(4-Methoxyphenoxy)benzoic acid

Cat. No. B1605211
M. Wt: 244.24 g/mol
InChI Key: FSICQJNSMKWTNG-UHFFFAOYSA-N
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Patent
US05171882

Procedure details

To a suspension of 10.6 g of silver oxide in 75 ml of water were added 7 g of sodium hydroxide. Ten grams of 3-(4-methoxyphenoxy)benzaldehyde were added in dropwise fashion and the reaction mixture was heated to 60°-70° C. for one hour. The mixture was filtered, the filtrate was acidified to pH 2 with hydrochloric acid, and the resulting precipitate was recovered by filtration. Crystallization from ethanol/water afforded 6.6 g of the desired subtitle intermediate, m.p. 141°-143° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
10.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH3:3][O:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[CH:13]=[O:14])=[CH:7][CH:6]=1>O.[Ag]=O>[CH3:3][O:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[C:13]([OH:1])=[O:14])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(OC=2C=C(C=O)C=CC2)C=C1
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
O
Name
Quantity
10.6 g
Type
catalyst
Smiles
[Ag]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 60°-70° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was recovered by filtration
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol/water

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(OC=2C=C(C(=O)O)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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